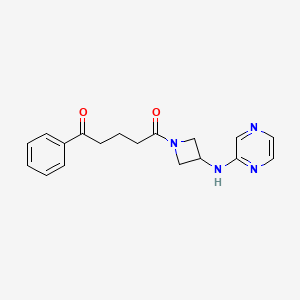

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione

Description

This compound features a pentane-1,5-dione backbone substituted with a phenyl group at position 1 and a 3-(pyrazin-2-ylamino)azetidin-1-yl moiety at position 3. The diketone structure confers reactivity for nucleophilic additions or reductions, while the azetidine-pyrazine group may influence bioavailability and target specificity.

Properties

IUPAC Name |

1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPGGXMYHJFSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis.

Mode of Action

Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis.

Biological Activity

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pentane backbone, a phenyl group, and an azetidine ring substituted with a pyrazine moiety. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 296.3669 g/mol. The compound can be classified under azetidinones and pyrazine derivatives , both known for their significant biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C_{16}H_{20}N_{4}O_{2} |

| Molecular Weight | 296.3669 g/mol |

| Functional Groups | Azetidine, Pyrazine |

| Classification | Azetidinone, Pyrazine Derivative |

The specific mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets. The presence of the pyrazine and azetidine groups suggests potential activity against enzymes or receptors involved in disease processes.

Biological Activities

Research into the biological activities of this compound indicates several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .

- Antimicrobial Properties : Compounds containing pyrazine moieties are known for their antimicrobial activities. Studies have demonstrated that similar derivatives can inhibit the growth of antibiotic-resistant bacteria .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Cytotoxicity Assays : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibit significant cytotoxicity and can enhance the effect of standard chemotherapy agents like doxorubicin .

- Antimicrobial Testing : A series of pyrazole-based compounds were tested against multiple strains of bacteria, demonstrating varying degrees of antimicrobial efficacy. Notably, certain derivatives displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pentane-1,5-dione Derivatives

(a) 5-((4S)-2-Oxo-4-phenyl-(1,3-oxazolidin-3-yl))-1-(4-fluorophenyl)pentane-1,5-dione (Compound 47)

- Structure: Differs in the substituent at position 5, which is a 1,3-oxazolidinone ring (a five-membered heterocycle with oxygen and nitrogen) instead of an azetidine-pyrazine group .

- Synthesis : Produced via biocatalytic reduction of an α,β-unsaturated precursor with >95% conversion and selectivity.

- Application : Key intermediate in ezetimibe (cholesterol absorption inhibitor) synthesis, highlighting the pharmacological relevance of pentane-1,5-dione scaffolds .

(b) 3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (Compound 7)

- Structure: Retains the pentane-1,5-dione core but substitutes positions 1 and 5 with methylphenyl and hydroxyphenyl groups, lacking nitrogenous heterocycles .

- Synthesis : Formed via microbial biotransformation of hydroxychalcones, demonstrating the unpredictability of enzymatic modifications (e.g., simultaneous reduction and hydroxylation) .

Azetidine-Containing Analogues

(a) 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Derivatives

- Structure: Shares the azetidine ring but incorporates a pyrazolo-pyridine substituent and morpholine-quinoline backbone. These compounds are optimized as Toll-like receptor (TLR7-9) antagonists .

- Therapeutic Use : Designed for treating systemic lupus erythematosus (SLE), emphasizing the role of azetidine derivatives in modulating immune responses .

Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.